Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate (CAS: 796963-31-0) is a bicyclo[1.1.1]pentane (BCP) derivative with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . This compound is characterized by a rigid BCP core, a methyl substituent at the 3-position, and a methyl ester group at the 1-position. It is widely utilized as a synthetic intermediate in the preparation of bioactive molecules, including phosphonic acids, α-amino acids, and fluorinated derivatives . Its high purity (≥97%) and commercial availability make it a cornerstone in medicinal and materials chemistry .
Properties
IUPAC Name |
methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKWOYVMQBXOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino esters, alkoxy esters, thioesters
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a building block in the synthesis of pharmaceutical agents. Bicyclo[1.1.1]pentane derivatives, including methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate, are considered bioisosteres of benzene rings and exhibit favorable pharmacokinetic properties.
Case Study: Drug Design
A recent study highlighted the incorporation of bicyclo[1.1.1]pentane units into drug candidates, enhancing their biological activity while maintaining structural integrity. The compound serves as a precursor in synthesizing more complex molecules that target specific biological pathways, thereby improving therapeutic efficacy .
Synthetic Intermediates
This compound is utilized as an intermediate in various synthetic routes due to its stability and ease of modification.
Synthesis Methodology
A notable synthesis method involves the use of methyl bicyclo[1.1.1]pentane-1-carboxylic acid as a starting material, which undergoes carbonyl reduction, bromination, hydrolysis, and dehalogenation to yield the target compound under mild conditions . This method is advantageous because it minimizes harsh reaction conditions and enhances overall yield.
Material Science Applications
The unique structural properties of this compound allow it to be used in the development of novel materials.
Polymer Chemistry
Research indicates that incorporating bicyclo[1.1.1]pentane structures into polymer matrices can improve mechanical properties and thermal stability. The rigidity provided by the bicyclic framework can lead to materials with enhanced performance characteristics suitable for high-temperature applications .
Chemical Synthesis
The compound serves as a versatile reagent in organic synthesis, facilitating the creation of complex organic molecules through various coupling reactions.
Reactivity and Functionalization
This compound can participate in nucleophilic substitution reactions and can be functionalized to introduce diverse functional groups, making it a valuable tool for chemists aiming to construct intricate molecular architectures .
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis; bioisosteres for improved pharmacokinetics | Incorporation into drug candidates for enhanced activity |
| Synthetic Intermediates | Intermediate in organic synthesis with stable reaction conditions | Synthesis method involving carbonyl reduction and bromination |
| Material Science | Enhances mechanical properties in polymers | Use in high-performance materials with improved thermal stability |
| Chemical Synthesis | Versatile reagent for complex organic molecule construction | Functionalization for diverse chemical transformations |
Mechanism of Action
The mechanism of action of methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The strained ring system of bicyclo[1.1.1]pentane imparts unique reactivity, allowing the compound to participate in various chemical transformations. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
The structural and functional diversity of BCP derivatives arises from substitutions at the 3-position and modifications to the ester group. Below is a detailed comparison of methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate with key analogs:
Substituent Effects on Physicochemical Properties
Table 1: Key Attributes of BCP Derivatives
Challenges and Limitations
- Steric Hindrance : Bulky substituents (e.g., aryl groups) reduce reaction efficiency in further functionalization .
- Solubility Issues: Non-polar derivatives (e.g., methyl-BCP) require co-solvents for aqueous reactions .
- Synthetic Complexity : Fluorinated and heterocyclic analogs often require multi-step syntheses, lowering overall yields .
Biological Activity
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound known for its unique structural features and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound belongs to the class of bicyclo compounds, characterized by a fused ring system that provides unique steric and electronic properties. This compound is often utilized as a building block in organic synthesis due to its versatile reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity through competitive or non-competitive inhibition.
- Receptor Modulation : It can interact with various receptors, potentially modulating physiological responses.
In Vitro Studies
Recent studies have demonstrated the potential of this compound in biochemical assays:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity : In vitro tests have shown that it can induce cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives, which revealed enhanced biological activities compared to the parent compound. These derivatives were assessed for their ability to inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits enzyme X (specific target) |
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a potential pharmaceutical intermediate:
- Pharmaceutical Synthesis : Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
- Material Science : The compound's properties make it suitable for developing new materials with specific functionalities.
Q & A
Q. What are the common synthetic routes for Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate?
The compound is typically synthesized via functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. For example, bromination of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate using Br₂ and triphenylphosphine generates intermediates like bromide 26, which undergo Arbuzov reactions to yield phosphonate derivatives . Alternative methods involve Rh-catalyzed one-pot difluorination of α-allyldiazoacetates, producing difluorinated BCP derivatives with yields up to 43% .
Q. How is the compound characterized using spectroscopic methods?
Structural confirmation relies on ¹H NMR, ¹³C NMR, and ¹⁹F NMR (for fluorinated analogs), complemented by FTIR and HRMS. For instance, the ¹H NMR spectrum of methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)bicyclo[1.1.1]pentane-1-carboxylate in CDCl₃ shows distinct resonances for the bicyclic core and substituents . Fluorinated derivatives exhibit characteristic ¹⁹F NMR signals near δ -100 ppm .
Q. What safety protocols are recommended for handling this compound?
Safety guidelines emphasize using personal protective equipment (PPE), avoiding inhalation/contact, and storing the compound in sealed containers under inert atmospheres. Emergency measures for accidental exposure include rinsing with water (skin/eyes) and seeking medical attention .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral BCP derivatives be achieved?
Chiral resolution strategies, such as the Strecker reaction with aldehydes derived from BCP intermediates (e.g., aldehyde 28), enable enantioselective synthesis of α-amino acids. For example, (S)- and (R)-homo-PBPG (chiral BCP-phosphonic acids) were synthesized using this approach .
Q. What mechanistic insights explain the stability of the bicyclo[1.1.1]pentane core under decarboxylation?
Decarboxylation of BCP-carboxylates does not yield the expected bicyclopentyl anion due to ring-opening isomerization, forming 1,4-pentadien-2-yl anions instead. Stability is attributed to hybridization effects, with bridgehead C-H bond dissociation energy (BDE) measured at 109.7 ± 3.3 kcal/mol for tert-butyl-BCP derivatives, exceeding typical tertiary C-H bonds .
Q. How do fluorination strategies impact the reactivity of BCP derivatives?
Fluorination via CF₃TMS/NaI under Rh catalysis introduces difluoro groups at the BCP bridgehead, enhancing metabolic stability for pharmaceutical applications. For example, methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate was synthesized with 43% yield, confirmed by ¹⁹F NMR .
Q. What computational methods validate the thermodynamic properties of BCP derivatives?
G2 and G3 calculations accurately predict acidity (pKa ≈ 408.5) and electron affinity (14.8 ± 3.2 kcal/mol) for tert-butyl-BCP derivatives, aligning with experimental kinetic and thermodynamic data .
Q. How are BCP-carboxylates applied in bioisosteric replacement strategies?
BCP cores serve as rigid, non-planar bioisosteres for tert-butyl or aromatic groups. For instance, 3-fluorobicyclo[1.1.1]pentyl glycine derivatives mimic natural amino acids in drug design, improving target binding and pharmacokinetics .
Data Contradictions and Resolution
- Synthetic Yield Variability : Difluorinated BCP derivatives exhibit yield fluctuations (36–43%) depending on substituent electronic effects. Optimization of Rh catalyst loading (e.g., Rh₂(Oct)₄ at 0.5 mol%) and reaction time improves reproducibility .
- Decarboxylation Pathways : Early assumptions of bicyclopentyl anion formation were disproven; experimental and computational data confirm ring-opening isomerization dominates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
